Cas no 163032-70-0 (3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI))

3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI) 化学的及び物理的性質

名前と識別子

-

- 3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI)

- NOR 1

- NOR-1

- (2Z,3E)-2-(hydroxyimino)-6-methoxy-4-methyl-5-nitrohex-3-enamide

- -((E)-hydroxyimino)-6-*methoxy-4-methyl

- (+-)-(E)-2-((E)-hydroxyimino)-6-*methoxy-4-methyl

- (±)-(E)-2-[(E)-Hydroxyimino]-6-methoxy-4-methyl-5-nitro-3-hexenamide

- (+/-)-(E)-METHYL-2-[(E)-HYDROXYIMINO]-5-NITRO-6-METHOXY-3-HEXENEAMIDE

- (+or-)-(E)4-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexenamide

- 3-Hexenamide, 2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI)

- SCHEMBL742849

- (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide

- CHEMBL124861

- 163032-70-0

- 4-(E)-Methyl-2-((E)-hydroxyimino)-5-nitro-6-methoxy-3-hexeneamide

- AKOS025294654

- SCHEMBL449877

-

- インチ: InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6+

- InChIKey: HCUOEKSZWPGJIM-YBRHCDHNSA-N

- SMILES: COCC(/C(=C/C(/C(=O)N)=N\O)/C)[N+]([O-])=O

計算された属性

- 精确分子量: 231.08600

- 同位素质量: 231.085521

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 16

- 回転可能化学結合数: 5

- 複雑さ: 331

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 2

- 不確定化学結合立体中心数: 0

- Surface Charge: 0

- 互变异构体数量: 10

- トポロジー分子極性表面積: 128

- XLogP3: 0.6

じっけんとくせい

- Color/Form: 白色または微小黄色粉末

- 密度みつど: 1.37

- Boiling Point: 460.6 °C at 760 mmHg

- フラッシュポイント: 232.4 °C

- Refractive Index: 1.542

- PSA: 130.73000

- LogP: 0.76340

3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI) Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-202736-10mg |

NOR-1, |

163032-70-0 | 10mg |

¥1775.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-202736-10 mg |

NOR-1, |

163032-70-0 | 10mg |

¥1,775.00 | 2023-07-10 |

3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI) 関連文献

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI)に関する追加情報

Chemical Profile of 3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI) and Its Significance in Modern Research

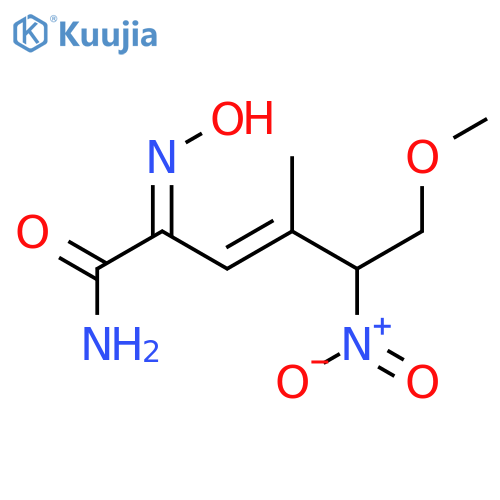

3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI), identified by its CAS number 163032-70-0, is a structurally complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to a class of nitro-substituted amides, which are known for their versatile biological activities and potential therapeutic applications. The presence of multiple functional groups, including a nitro group, a hydroxylimine moiety, and methoxy substituents, contributes to its intricate reactivity and biological profile.

The nitro group in the molecule is a key feature that influences its electronic properties and reactivity. Nitro compounds are widely studied for their role in drug development due to their ability to act as intermediates in the synthesis of bioactive molecules. Additionally, the hydroxylimine functional group introduces a reactive site that can participate in various chemical transformations, making this compound a valuable scaffold for medicinal chemists. The methoxy substituents further enhance the molecular complexity and may contribute to the compound's solubility and metabolic stability.

In recent years, there has been growing interest in exploring the pharmacological potential of nitro-substituted amides. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The structural motif of 3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI) aligns well with these trends, as it combines multiple pharmacologically relevant groups into a single molecule.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex drug candidates. The (3E)-configuration specified in the name indicates the stereochemical arrangement of the double bond, which is crucial for maintaining biological activity. Medicinal chemists often exploit stereochemistry to optimize drug efficacy and minimize side effects. The specific stereochemistry of this compound may play a critical role in its interaction with biological targets.

Recent studies have highlighted the importance of nitro-containing compounds in medicinal chemistry. For instance, nitro compounds have been investigated for their ability to undergo bioactivation via enzymatic reduction, leading to reactive species that can modulate biological pathways. This bioactivable nature makes them particularly interesting for developing prodrugs or drugs that require metabolic activation to exert their therapeutic effects. The presence of both a nitro group and a hydroxylimine moiety in 3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI) suggests that it may exhibit similar bioactivable properties.

The methoxy groups in the molecule may also contribute to its metabolic stability, which is a critical factor in drug design. Metabolic stability ensures that the drug remains intact long enough to reach its target site and exert its intended effect. Additionally, methoxy groups can influence solubility parameters, which are important for drug formulation and delivery.

From a synthetic chemistry perspective, 3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI) represents an intriguing challenge due to its complex structure. The synthesis of this compound requires careful consideration of reaction conditions and stereochemical control. Advances in synthetic methodologies have enabled chemists to construct such complex molecules with increasing efficiency and precision. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in achieving the desired molecular architecture.

The pharmacological evaluation of this compound has been limited by its current synthetic accessibility and availability. However, preliminary studies suggest that it may exhibit interesting biological activities due to its structural features. Further research is needed to fully elucidate its pharmacological profile and explore potential therapeutic applications.

In conclusion,3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI) is a structurally fascinating compound with significant potential in medicinal chemistry. Its unique combination of functional groups makes it an attractive scaffold for developing new drugs. As synthetic methodologies continue to advance, access to such complex molecules will improve, enabling more comprehensive exploration of their pharmacological properties.

163032-70-0 (3-Hexenamide,2-(hydroxyimino)-6-methoxy-4-methyl-5-nitro-, (3E)- (9CI)) Related Products

- 79313-01-2(2-(Bromomethyl)-4,6-dimethylpyridine)

- 522655-87-4(2-Cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-propenamide)

- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)

- 1193375-88-0(N-Alloc-Ser(Bzl)-OH)

- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)

- 1369861-28-8(2-Isopropoxy-6-methylbenzoic acid)

- 898248-01-6(2-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyacetic acid)

- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)

- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)

- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)